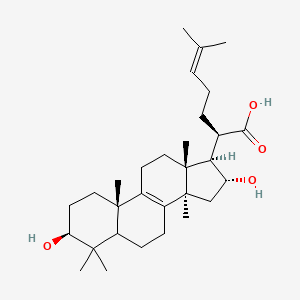

16 alpha-Hydroxytrametenolic acid

Description

Overview of Triterpenoids in Phytochemistry and Mycology

Triterpenoids are a vast and structurally diverse class of natural products derived from a 30-carbon precursor, squalene (B77637). nih.gov These compounds are widely distributed in the plant kingdom and are also found in fungi. nih.gov In phytochemistry, triterpenoids are recognized for their significant contributions to the chemical defense mechanisms of plants and their diverse pharmacological activities. Similarly, in mycology, the study of fungi, triterpenoids are key secondary metabolites that exhibit a wide range of biological effects. nih.gov The structural complexity of triterpenoids, often featuring a polycyclic framework, has made them a fascinating subject for natural product chemists and pharmacologists alike. nih.gov

Significance of Bioactive Compounds from Fungal Sources

Fungi have historically been a prolific source of bioactive compounds that have revolutionized medicine and agriculture. nih.gov From the discovery of penicillin to the development of immunosuppressants and cholesterol-lowering drugs, fungal metabolites have played a crucial role in drug discovery. nih.govbenthamdirect.com It is estimated that out of approximately 22,500 known bioactive compounds from microorganisms, about 9,000 are produced by fungi. nih.gov Fungi produce a wide array of secondary metabolites, including polyketides, non-ribosomal peptides, and terpenoids, many of which possess potent biological activities such as antimicrobial, antiviral, antitumor, and anti-inflammatory properties. benthamdirect.comfrontiersin.org The immense and largely untapped biodiversity of the fungal kingdom, with estimates of over 1.5 million species, suggests that a vast number of novel bioactive compounds await discovery. benthamdirect.com

Rationale for In-Depth Academic Investigation of 16 alpha-Hydroxytrametenolic Acid

This compound has emerged as a compound of significant interest due to its presence in medicinal fungi and its demonstrated biological activities. As a member of the triterpenoid (B12794562) class, it embodies the chemical complexity and therapeutic potential characteristic of this group of natural products. Initial research has highlighted its potential in modulating key biological pathways, warranting a more thorough investigation. acs.orgresearchgate.net Understanding its chemical properties, natural origins, biosynthetic pathways, and pharmacological effects is crucial for unlocking its full potential as a lead compound for the development of new therapeutic agents. This article aims to provide a comprehensive overview of the current scientific knowledge surrounding this compound, based on existing research findings.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C30H48O4 | nih.gov |

| Molecular Weight | 472.7 g/mol | nih.gov |

| IUPAC Name | (2R)-2-[(3S,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid | nih.gov |

| CAS Number | 176390-68-4 | biocrick.com |

| Physical Description | Not explicitly stated in the search results. | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | chemfaces.com |

Natural Occurrences and Biosynthesis

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(3S,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,19,22-25,31-32H,8,10-17H2,1-7H3,(H,33,34)/t19-,22-,23?,24+,25+,28-,29-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHOGVFYEBRXSC-LUXVNGTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence, Isolation, and Characterization Methodologies

Known Fungal Sources

16 alpha-Hydroxytrametenolic acid has been identified as a constituent of the medicinal fungus Poria cocos (also known as Wolfiporia cocos). acs.orgresearchgate.netbiocrick.com This fungus, commonly referred to as Fu-Ling or Hoelen, has a long history of use in traditional Chinese medicine. molnova.com The compound is found in the sclerotium of the fungus, which is the dense, compact mass of hardened fungal mycelium. biocrick.comchemfaces.com

Postulated Biosynthetic Pathway

The biosynthesis of this compound is believed to follow the well-established mevalonate (B85504) (MVA) pathway for triterpenoid (B12794562) synthesis. researchgate.net The precursor for lanostane-type triterpenoids, such as this compound, is lanosterol (B1674476). nih.gov It is proposed that lanosterol undergoes a series of enzymatic modifications to yield various triterpenoids. nih.gov

Recent studies on Wolfiporia cocos have begun to elucidate the specific genes and enzymes involved in this process. For instance, several cytochrome P450 (CYP450) enzymes, such as WcCYP64-1, WcCYP52, and WcCYP_FUM15, have been identified as playing a role in the biosynthesis of pachymic acid and other related triterpenoids, including this compound. researchgate.net Overexpression of these genes led to an increased content of this compound, while their silencing resulted in a decrease. researchgate.net The biosynthesis is thought to involve hydroxylation and other modifications of the lanostane (B1242432) skeleton. nih.gov

Biological and Pharmacological Activities

Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties. It has been shown to inhibit 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced ear edema in mice, a common model for screening anti-inflammatory agents. chemfaces.commolnova.com Furthermore, its acetylated derivative, 3-O-Acetyl-16 alpha-hydroxytrametenolic acid, also exhibits strong inhibitory activity against TPA-induced inflammation. molnova.com

Effects on Intestinal Barrier Function

A significant area of research for this compound is its effect on intestinal barrier function. Studies have shown that this compound can act as a novel agonist for the glucocorticoid receptor (GR). acs.orgresearchgate.net By activating the GR, this compound can ameliorate intestinal epithelial barrier damage induced by tumor necrosis factor-alpha (TNF-α). acs.orgresearchgate.net This protective effect is mediated through the suppression of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/nuclear factor kappa-B (NF-κB) signaling pathway. acs.orgresearchgate.net This suggests its potential as a supportive dietary therapeutic strategy for restoring gut health. researchgate.net

Other Investigated Biological Activities

In addition to its anti-inflammatory and gut-protective effects, related compounds and extracts containing this compound have been investigated for other biological activities. For instance, 3-O-Acetyl-16 alpha-hydroxytrametenolic acid has shown inhibitory activity against AAPH-induced hemolysis of red blood cells, indicating antioxidant potential. molnova.combiocrick.com Research into related trametenolic acids also suggests potential antimicrobial, antiviral, and antitumor activities, highlighting the broader therapeutic promise of this class of compounds. ontosight.ai

Biosynthetic Pathways and Enzymatic Mechanisms

Inferred Biosynthetic Route from Lanostane (B1242432) Precursors

The biosynthetic pathway begins with fundamental building blocks common to all terpenoids and sterols, culminating in the specific lanostane skeleton that characterizes this compound.

The biosynthesis of virtually all triterpenoids originates from the isoprenoid pathway. nih.gov In fungi, the mevalonate (B85504) (MVA) pathway produces the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govfuture4200.com These units are sequentially combined to form squalene (B77637), a 30-carbon linear hydrocarbon. nih.gov

A critical branching point between sterol and triterpenoid (B12794562) synthesis occurs with the cyclization of 2,3-oxidosqualene (B107256). future4200.comuoa.gr In fungi and animals, the enzyme lanosterol (B1674476) synthase (LSS) catalyzes this complex cyclization to form lanosterol. nih.govuoa.gr Lanosterol is the foundational tetracyclic triterpenoid from which a vast array of lanostane-type derivatives are synthesized. researchgate.netnih.gov

From lanosterol, further modifications lead to a variety of structures. For instance, the synthesis of eburicoic acid involves the introduction of a methyl group at the C-24 position of the side chain, a reaction catalyzed by sterol C-24 methyltransferase. frontiersin.org Trametenolic acid is another key lanostane derivative in this biosynthetic network, serving as the direct precursor that undergoes hydroxylation to form the final product.

The defining step in the synthesis of 16 alpha-Hydroxytrametenolic acid is the regio- and stereospecific introduction of a hydroxyl (-OH) group at the C-16 alpha position of the trametenolic acid backbone. This type of oxidative modification is a common strategy in nature to increase the structural and functional diversity of triterpenoids. frontiersin.org The reaction is catalyzed by a specific hydroxylase enzyme, which ensures the hydroxyl group is added with the correct orientation (alpha configuration). nih.gov Functional analyses of various enzymes have identified specific cytochrome P450s capable of C-16 hydroxylation on triterpenoid scaffolds, highlighting the enzymatic basis for this transformation. frontiersin.orgpnas.org

Identification and Functional Analysis of Catalytic Enzymes

The specific chemical transformations in the biosynthetic pathway are carried out by distinct classes of enzymes. The identification and characterization of these proteins are crucial for understanding and potentially engineering the production of these complex molecules.

Cytochrome P450 monooxygenases (CYPs) are a vast superfamily of heme-containing enzymes renowned for their ability to catalyze a wide range of oxidative reactions. beilstein-journals.orgbeilstein-journals.org In triterpenoid biosynthesis, CYPs are instrumental in decorating the core carbon skeleton with functional groups, such as hydroxyl, carboxyl, or epoxy moieties. frontiersin.org These modifications are critical for the biological activities of the final compounds.

The hydroxylation of the C-16 position of the lanostane skeleton is a classic CYP-mediated reaction. beilstein-journals.org Research has identified several CYP enzymes from various organisms that perform hydroxylations at this specific carbon. For example, CYP716Y1 from Bupleurum falcatum is known to catalyze 16α-hydroxylation, and AsCYP51H10 from oats can hydroxylate the C-16 position of β-amyrin. nih.govpnas.org While the specific CYP responsible for producing this compound in W. cocos requires definitive identification, it is inferred to be a member of this versatile enzyme family. The CYP716 family, in particular, is noted for its central role in the diversification of triterpenoids in eudicots. beilstein-journals.org

Beyond the critical role of CYPs, other enzymes are essential in forming the precursor skeletons. Sterol C-24 methyltransferase (24-SMT), often encoded by the erg6 gene in fungi, is a key enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.govresearchgate.net It catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the C-24 position of a sterol side chain, such as that in lanosterol, to produce intermediates like eburicol. frontiersin.orgnih.gov This enzyme is vital for producing the specific side-chain structure of many fungal triterpenoids and sterols. Since this enzyme is absent in animals, it represents a selective target for the development of antifungal agents. nih.govnih.gov

| Enzyme | Function in Biosynthesis |

| Lanosterol Synthase (LSS) | Cyclizes 2,3-oxidosqualene to form the initial tetracyclic lanostane skeleton, lanosterol. nih.govuoa.gr |

| Cytochrome P450 C16α-hydroxylase | Catalyzes the regio- and stereospecific hydroxylation at the C-16 alpha position of the triterpenoid precursor. nih.govpnas.orgbeilstein-journals.org |

| Sterol C-24 Methyltransferase (24-SMT) | Adds a methyl group to the C-24 position of the sterol side chain, modifying the precursor skeleton. frontiersin.orgnih.gov |

Molecular Genetic Approaches to Pathway Elucidation

Unraveling the complete biosynthetic pathway of complex natural products like this compound relies heavily on modern molecular biology and genetic techniques. These approaches allow researchers to identify the specific genes that code for the enzymes involved and to verify their functions.

One powerful strategy is heterologous expression . nih.gov Candidate genes, such as those predicted to encode CYPs or other modifying enzymes from the source organism (W. cocos), are cloned and inserted into a host organism like yeast (Saccharomyces cerevisiae) or a plant like Nicotiana benthamiana. nih.govnih.gov This host is then supplied with the presumed precursor substrate. If the engineered host produces the expected hydroxylated product, the function of the enzyme is confirmed. nih.gov

Transcriptome analysis is another key approach. By sequencing all the expressed genes (the transcriptome) from the fungal mycelia that are actively producing triterpenoids, scientists can identify genes that are highly expressed at the same time as known pathway genes. mdpi.comacs.org This co-expression analysis points to candidate genes that are likely part of the same biosynthetic pathway. acs.org Further functional characterization can then confirm their specific roles. Gene silencing techniques, such as Virus-Induced Gene Silencing (VIGS), can also be employed in the native organism to downregulate a target gene and observe the effect on the production of the final compound, thereby confirming the gene's function in the pathway. nih.gov

Gene Expression Analysis Related to Biosynthesis

The production of triterpenoids, including 16-alpha-hydroxytrametenolic acid, is closely regulated at the genetic level. Studies on Poria cocos have identified several key enzymes whose gene expression levels correlate with the quantity of triterpenoids produced.

Farnesyl diphosphate (B83284) synthase (FPS) is a critical enzyme that catalyzes the formation of farnesyl diphosphate (FPP), a key precursor in the isoprenoid pathway. nih.govmdpi.com Research has demonstrated a positive correlation between the expression level of the FPS gene (Pc-fps) and the total amount of triterpenoids synthesized in P. cocos. mdpi.com The expression of Pc-fps and the accumulation of triterpenoids are relatively low in the early stages of mycelial growth (5-15 days) and increase in later stages. mdpi.com

Another rate-limiting enzyme is squalene epoxidase (SE), which catalyzes the oxidation of squalene to 2,3-oxidosqualene, a direct precursor for lanosterol. nih.govnih.gov The gene encoding this enzyme (PcSE) has been identified and studied in P. cocos. nih.govnih.gov Functional analysis through CRISPR-Cas9 gene editing revealed that the deletion of PcSE significantly inhibited the synthesis of triterpenes, confirming its essential role in the pathway. nih.govnih.gov

Furthermore, comparative analyses between high- and low-yielding strains of W. cocos have highlighted the importance of genes like diphosphomevalonate decarboxylase (MVD), hydroxymethylglutaryl-CoA reductase (HMGCR), and lanosterol synthase (ERG7), which showed upregulated expression in high-yielding strains. mdpi.com A study identified 11 different triterpenoids in W. cocos, including 16-alpha-hydroxytrametenolic acid, and inferred the biosynthetic pathway from lanosterol to other complex triterpenoids like pachymic acid, identifying key enzyme genes along the way. nih.gov

| Gene | Enzyme | Function in Biosynthesis | Reference |

|---|---|---|---|

| Pc-fps | Farnesyl Diphosphate Synthase (FPS) | Catalyzes the formation of farnesyl diphosphate (FPP), a key precursor. | nih.govmdpi.com |

| PcSE | Squalene Epoxidase (SE) | Catalyzes the oxidation of squalene to 2,3-oxidosqualene, a rate-limiting step. | nih.govnih.gov |

| ERG7 | Lanosterol Synthase (LSS) | Cyclizes 2,3-oxidosqualene to form the lanosterol backbone. | mdpi.com |

| MVD | Diphosphomevalonate Decarboxylase | An enzyme in the mevalonate (MVA) pathway leading to isoprenoid precursors. | mdpi.com |

| - | Sterol O-Acyltransferase (ACAT) | Involved in the esterification and modification of the triterpenoid structure. | mdpi.com |

Omics-Based Characterization (e.g., Transcriptomics) in Fungal Systems

Omics technologies, particularly transcriptomics and metabolomics, have been instrumental in elucidating the biosynthetic pathways of triterpenoids in fungi. De novo transcriptome sequencing of Wolfiporia cocos has provided a comprehensive view of the genes involved in this process. nih.gov

In one study, transcriptome analysis of W. cocos mycelia and sclerotia led to the identification of numerous candidate genes encoding all the enzymes required for the MVA pathway and subsequent triterpene synthesis. nih.govplos.org The analysis revealed that the genes for key enzymes such as lanosterol synthase were significantly upregulated in the mycelial stage compared to the sclerotial stage, which correlated with a higher content of total triterpenoids in the mycelia (5.36%) versus the sclerotia (1.43%). nih.gov This suggests that the mycelial stage is optimal for triterpenoid production. nih.gov

Combining metabolomics with transcriptomics has proven to be a powerful strategy. nih.gov In the medicinal mushroom Antrodia camphorata, this approach was used to discover key post-modification enzymes, including cytochrome P450 enzymes (CYPs) and short-chain dehydrogenases (SDRs), responsible for creating the vast diversity of lanostane-type triterpenoids. nih.gov The identification of these enzymes opens up possibilities for the heterologous biosynthesis of specific bioactive triterpenoids. nih.govnih.gov Similarly, UHPLC-QTOF-MS/MS analysis has been used to profile and identify various triterpene acids, including derivatives of 16-alpha-hydroxytrametenolic acid, in different parts of P. cocos. nih.govmdpi.com

| Enzyme/Protein | Number of Unigenes Identified | Putative Role | Reference |

|---|---|---|---|

| Acetyl-CoA C-acetyltransferase | 5 | First step of the MVA pathway | nih.gov |

| Hydroxymethylglutaryl-CoA synthase | 4 | MVA pathway | nih.gov |

| Hydroxymethylglutaryl-CoA reductase | 3 | MVA pathway (rate-limiting step) | nih.gov |

| Mevalonate kinase | 2 | MVA pathway | nih.gov |

| Phosphomevalonate kinase | 1 | MVA pathway | nih.gov |

| Diphosphomevalonate decarboxylase | 1 | MVA pathway | nih.gov |

| Isopentenyl-diphosphate delta-isomerase | 2 | Isomerization of IPP to DMAPP | nih.gov |

| Farnesyl-diphosphate synthase | 2 | Synthesis of FPP | nih.gov |

| Squalene synthase | 2 | Synthesis of Squalene | nih.gov |

| Squalene monooxygenase | 2 | Synthesis of 2,3-oxidosqualene | nih.gov |

| Lanosterol synthase | 1 | Cyclization to Lanosterol | nih.gov |

| Cytochrome P450 | 89 | Post-lanosterol modifications (e.g., hydroxylation) | nih.gov |

Strategies for Manipulating Biosynthesis and Yield (e.g., Fermentation Optimization)

Given the medicinal importance and low natural abundance of compounds like 16-alpha-hydroxytrametenolic acid, significant research has focused on enhancing their production through fermentation. nih.gov Optimization of fermentation conditions is a key strategy to increase the yield of both fungal biomass and the target secondary metabolites. nih.gov

Studies on Wolfiporia cocos have shown that manipulating culture parameters can dramatically impact production. researchgate.net Key factors that can be optimized include medium composition (carbon and nitrogen sources), pH, temperature, and agitation speed. nih.govnih.gov For instance, the content of total triterpenoids in W. cocos was found to be significantly different when grown on various media, with Potato Dextrose Broth (PDB) often being optimal. nih.gov

One comprehensive study optimized the liquid fermentation of W. cocos to maximize mycelial biomass and the production of pachymic acid, a structurally related triterpenoid. researchgate.net By systematically adjusting parameters such as incubation time, flask capacity, rotation speed, initial pH, and temperature, the researchers achieved a maximal mycelial biomass of 6.68 g/L and a pachymic acid content of 1.25 mg/g. researchgate.net Quantitative real-time PCR (qRT-PCR) analysis confirmed that under these optimized conditions, the expression of the squalene monooxygenase (SQE) gene was significantly enhanced, directly linking the improved fermentation environment to the upregulation of the biosynthetic pathway. researchgate.net These findings provide a blueprint for the large-scale industrial production of valuable triterpenoids from fungal sources.

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Basal Medium | Potato Dextrose Broth (PDB) | nih.gov |

| Temperature | 28°C | nih.gov |

| Agitation Speed | 180 rpm | researchgate.netnih.gov |

| Initial pH | 6.5 | nih.gov |

| Fermentation Time | 11 days | nih.gov |

| Glucose Concentration | 30 g/L | nih.gov |

Molecular Mechanisms of Biological Activity in Vitro and Preclinical Non Human Models

Glucocorticoid Receptor (GR) Agonist Activity

The glucocorticoid receptor (GR) is a crucial protein that mediates the actions of glucocorticoid hormones, playing a vital role in regulating a wide array of cellular functions, including immune response, metabolism, and cell growth. researchgate.net The discovery of novel compounds that can selectively interact with and modulate the activity of the GR is a significant area of research. researchgate.netnih.gov

Discovery and Characterization as a Novel GR Agonist

Scientific investigations have identified 16α-hydroxytrametenolic acid as a novel agonist of the glucocorticoid receptor. acs.orgnih.govresearchgate.net This discovery was the result of a multi-faceted approach that included computational docking studies, transcriptional activation experiments, and glucocorticoid receptor protein immunofluorescence localization assays in cultured cells. acs.orgnih.govresearchgate.net These studies collectively demonstrated the ability of 16α-hydroxytrametenolic acid to bind to and activate the GR. acs.orgnih.govresearchgate.net This finding is particularly noteworthy as it highlights a naturally derived compound with the potential to modulate GR signaling pathways. acs.orgnih.gov

Transcriptional Activation Mechanisms Mediated by GR

Upon activation by a ligand, the glucocorticoid receptor translocates to the nucleus, where it functions as a ligand-dependent transcription factor, modulating the expression of target genes. nih.gov 16α-hydroxytrametenolic acid, as a GR agonist, has been shown to induce the nuclear translocation of the glucocorticoid receptor. researchgate.netresearchgate.net This is a critical step in the GR signaling cascade, leading to the transcriptional regulation of glucocorticoid-responsive genes. nih.gov By activating the GR, 16α-hydroxytrametenolic acid can influence the expression of genes involved in various physiological processes, including the inflammatory response. acs.orgnih.gov

Modulation of Intestinal Barrier Function

The intestinal barrier is a complex, multi-layered defense system that is crucial for maintaining gut homeostasis. nih.govmdpi.com Its integrity is vital for preventing the translocation of harmful substances from the gut lumen into the systemic circulation. nih.govmdpi.com

Amelioration of Barrier Damage in In Vitro Models (e.g., Caco-2 Monolayers)

In vitro studies utilizing Caco-2 cell monolayers, a well-established model of the intestinal epithelium, have demonstrated the protective effects of 16α-hydroxytrametenolic acid on intestinal barrier function. acs.orgnih.govresearchgate.net Specifically, this compound has been shown to ameliorate barrier damage induced by tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. acs.orgnih.govresearchgate.net The integrity of the Caco-2 monolayer is often assessed by measuring transepithelial electrical resistance (TEER), where a decrease in TEER indicates increased permeability. Treatment with 16α-hydroxytrametenolic acid has been observed to counteract the TNF-α-induced reduction in TEER, signifying its ability to preserve the barrier's integrity.

Regulation of the PI3K/Akt/NF-κB Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/nuclear factor kappa-B (NF-κB) signaling pathway is a critical regulator of inflammation and cell survival. acs.orgresearchgate.net Dysregulation of this pathway is implicated in the pathogenesis of various inflammatory conditions, including those affecting the gut.

Attenuation of Downstream IκB and NF-κB Phosphorylation and Nuclear Translocation

16 alpha-Hydroxytrametenolic acid (HTA) has been identified as a novel glucocorticoid receptor (GR) agonist. nih.govacs.org Its interaction with the GR initiates a signaling cascade that significantly impacts the nuclear factor kappa-B (NF-κB) pathway, a key regulator of inflammation. nih.govresearchgate.net In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. dovepress.com Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. dovepress.com

Studies have demonstrated that HTA can suppress the activation of phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt). nih.govacs.org This suppression, mediated through GR activation, leads to a reduction in the downstream phosphorylation of both IκB and NF-κB. nih.govaminer.orgablesci.com By inhibiting their phosphorylation, HTA effectively prevents the degradation of IκB and the subsequent translocation of NF-κB into the nucleus. nih.govresearchgate.net This mechanism has been observed in in vitro models using Caco-2 intestinal epithelial cells, where HTA ameliorated TNF-α-induced damage by attenuating this signaling pathway. nih.govacs.org

Inhibition of Pro-inflammatory Mediator Production (e.g., Nitric Oxide, Cytokines)

By preventing the nuclear translocation of NF-κB, this compound effectively curbs the transcription of various pro-inflammatory genes. nih.gov Research has shown that HTA suppresses the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and pro-inflammatory cytokines at both the protein and mRNA levels. nih.govresearchgate.net The inhibition of these inflammatory mediators is a direct consequence of the attenuated NF-κB signaling pathway. nih.gov Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) are known targets of NF-κB, and their reduced expression following HTA treatment has been documented. all-imm.comnih.gov

Effects on Tight Junction Protein Expression (Indirectly via signaling pathways)

The integrity of epithelial barriers is maintained by tight junctions, which are complex structures composed of various proteins, including claudins, occludin, and zonula occludens (ZO) proteins. nih.govijdvl.com The expression and localization of these proteins are crucial for barrier function and can be disrupted by inflammatory signaling. The signaling pathways influenced by this compound, particularly the PI3K/Akt/NF-κB pathway, are known to play a role in regulating tight junction protein expression. researchgate.net

While direct binding of HTA to tight junction proteins has not been reported, its ability to modulate signaling pathways that influence their expression and assembly is a key aspect of its biological activity. For instance, the NF-κB pathway, which is inhibited by HTA, can regulate the expression of myosin light chain kinase (MLCK), an enzyme involved in the contraction of the perijunctional actomyosin (B1167339) ring and subsequent redistribution of tight junction proteins. researchgate.net By suppressing inflammatory signaling cascades, HTA indirectly contributes to the maintenance and restoration of tight junction integrity, thereby improving intestinal barrier function. nih.govresearchgate.net

Anti-inflammatory Effects (In Vitro and Preclinical Animal Models)

Inhibition of Nitric Oxide Production and iNOS Expression in Macrophage Cell Lines

In inflammatory conditions, inducible nitric oxide synthase (iNOS) is expressed in macrophages, leading to the production of large amounts of nitric oxide (NO), a key inflammatory mediator. nih.govnih.gov Studies on RAW 264.7 macrophage cell lines have shown that this compound can effectively inhibit LPS-induced NO production. researchgate.net This inhibition is achieved through the downregulation of iNOS expression at both the mRNA and protein levels. nih.gov The mechanism underlying this effect is linked to the suppression of the NF-κB signaling pathway, which is a critical transcription factor for the iNOS gene. nih.gov

Comparative Efficacy with Reference Anti-inflammatory Agents in Preclinical Models

The anti-inflammatory effects of this compound have been compared to those of well-established anti-inflammatory drugs, such as dexamethasone, a potent glucocorticoid. nih.gov In studies investigating the inhibition of iNOS expression and subsequent NO production, HTA has shown a significant inhibitory effect. nih.gov As a glucocorticoid receptor agonist, HTA's mechanism of action in suppressing inflammatory gene expression shares similarities with dexamethasone, which also acts through the glucocorticoid receptor to inhibit NF-κB activity. nih.govnih.gov

Enzyme Inhibition Studies

The ability of this compound and its analogues to inhibit specific enzymes is a key area of its biological activity research.

Research has identified several lanostane-type triterpenoids from the fungus Poria cocos that exhibit effective inhibitory activity against alpha-glucosidase, an enzyme crucial for carbohydrate digestion. researchgate.netfrontiersin.org Among these, the analogue 3-O-Acetyl-16 alpha-Hydroxytrametenolic acid was identified as a potent inhibitor. frontiersin.orgnih.govnih.gov In a study utilizing high-performance liquid chromatography (HPLC) and spectrum-effect relationship models to screen active compounds from a Poria cocos methanol (B129727) extract, 3-O-Acetyl-16 alpha-hydroxytrametenolic acid was one of eight compounds that showed significant inhibitory effects on α-glucosidase. frontiersin.orgnih.gov

To understand the inhibitory mechanism, molecular docking studies were performed. These studies provide a theoretical basis for the observed biological activity by modeling the interaction between the compound (ligand) and the enzyme. frontiersin.org For 3-O-Acetyl-16 alpha-Hydroxytrametenolic acid and its related active compounds, docking results revealed that they bind steadily with α-glucosidase. frontiersin.orgnih.gov

The primary binding sites are located in rings A, B, and C of the triterpenoid (B12794562) structure, as well as the side chains at positions C-3 and C-16. frontiersin.orgnih.govfrontiersin.org The stability of this binding is attributed to the formation of alkyl and hydrogen bonds with key amino acid residues in the active site of the enzyme, including phenylalanine, arginine, tyrosine, histidine, and valine. frontiersin.orgfrontiersin.org The binding energy for 3-O-Acetyl-16 alpha-Hydroxytrametenolic acid with α-glucosidase was calculated to be -9.3 kcal/mol, which indicates a stable and favorable interaction. frontiersin.orgnih.gov

Table 1: Molecular Docking Results of Triterpenoids with Alpha-Glucosidase

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Poricoic acid B | -8.9 |

| Dehydrotumulosic acid | -10.6 |

| Poricoic acid A | -9.2 |

| Polyporenic acid C | -9.7 |

| 3-epidehydrotumulosic acid | -9.9 |

| Dehydropachymic acid | -9.3 |

| 3-O-acetyl-16α-hydroxytrametenolic acid | -9.3 |

| Pachymic acid | -9.3 |

Data sourced from Frontiers in Nutrition, 2023. frontiersin.org

Investigation of Cytotoxic Activities in Cancer Cell Lines (In Vitro)

The cytotoxic potential of this compound derivatives against various human cancer cell lines has been a significant focus of research.

Studies have demonstrated the cytotoxic effects of 3-acetyloxy-16alpha-hydroxytrametenolic acid (an alternative name for 3-O-Acetyl-16 alpha-hydroxytrametenolic acid) against specific cancer cell lines. nih.gov In one study, a panel of lanostane-type triterpenes isolated from Poria cocos, including this compound, exhibited good cytotoxicity against the human lung cancer cell line A549 and the human prostate cancer cell line DU145. nih.gov Notably, the cytotoxic activity of these compounds was generally more pronounced against the A549 lung cancer cells compared to the DU145 prostate cancer cells. nih.gov

A separate investigation determined the half-maximal inhibitory concentration (IC50) for 3-acetyloxy-16α-hydroxytrametenolic acid against A549 cell growth to be 44.3 ± 39.1 µM after 72 hours of exposure. core.ac.uk Furthermore, an ethanol (B145695) extract of Camellia oleifera buds, which was found to contain 3-O-acetyl-16α-hydroxytrametenolic acid among other terpenoids, showed a remarkable cytotoxic effect on non-small cell lung cancer A549 and NCI-H1299 cells. nih.gov

Table 2: IC50 Values of Triterpenoids from Poria cocos against A549 Lung Cancer Cell Growth

| Compound | IC50 (µM) ± S.D. |

|---|---|

| Pachymic acid | 30.5 ± 9.7 |

| Dehydropachymic acid | 194.3 ± 247.3 |

| 3-Acetyloxy-16α-hydroxytrametenolic acid | 44.3 ± 39.1 |

| Polyporenic Acid C | 19.8 ± 5.2 |

| 3-epi-Dehydropachymic Acid | 24.0 ± 12.8 |

| 3-epi-Dehydrotumulosic Acid | 25.3 ± 9.2 |

| 29-Hydroxypolyporenic acid C | 38.1 ± 19.9 |

Data represents mean ± standard deviation from two independent experiments after 72h drug exposure. Sourced from a 2010 dissertation. core.ac.uk

Research into the molecular mechanisms of these cytotoxic effects has pointed to the involvement of critical cellular signaling pathways. This compound itself has been identified as a novel glucocorticoid receptor (GR) agonist. nih.govacs.orgacs.org Through its activation of the GR, it can suppress the activation of phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt). nih.govacs.orgacs.org This suppression of the PI3K/Akt pathway was observed in a study where the compound ameliorated TNF-α-induced damage to a Caco-2 intestinal epithelial barrier. nih.govacs.org The PI3K/Akt pathway is a well-known signaling cascade that is crucial for cell survival and proliferation and is often dysregulated in cancer.

While direct studies on the effect of this compound on the p53 pathway in cancer cells are limited, the p53 tumor suppressor gene is a pivotal regulator of cell cycle arrest and apoptosis. wikipedia.orgnih.gov Its status is closely correlated with the responsiveness of cancer cells to chemotherapy. researchgate.net Other triterpenoids isolated alongside these compounds, such as polyporenic acid C, have been shown to enhance p53 activation, suggesting a potential area for further research into the broader class of these molecules. core.ac.uk

Other Explored Biological Activities

Beyond enzyme inhibition and cytotoxicity, research has uncovered other biological effects of these related triterpenoids. 3-O-Acetyl-16 alpha-hydroxytrametenolic acid has been noted for its strong inhibitory activity against inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in mice. researchgate.netmolnova.com It has also shown inhibitory activity against AAPH-induced hemolysis of red blood cells, pointing to antioxidant properties. molnova.com

Furthermore, This compound has been extensively studied for its ability to improve intestinal barrier function. By acting as a glucocorticoid receptor agonist, it helps regulate the PI3K/Akt/NF-κB signaling pathway, which is critical for maintaining gut health and managing inflammation. nih.govacs.orgresearchgate.net

Retinoid X Receptor (RXR) Agonism

This compound, a naturally occurring triterpene isolated from the medicinal fungus Poria cocos, has been identified as a potential selective agonist for the Retinoid X Receptor (RXR). researchgate.netnih.gov RXRs are nuclear transcription factors that play a pivotal role in regulating numerous physiological processes by forming heterodimers with other nuclear receptors. jst.go.jp The identification of this compound as an RXR agonist stems from both computational and cell-based evidence.

In a 2020 study by Xu et al. published in Chemical Biology & Drug Design, researchers conducted a molecular docking study on a library of 82 triterpenes from Poria cocos. researchgate.netmedchemexpress.com This in silico analysis predicted that this compound would bind to the RXR ligand-binding pocket. To validate this computational finding, the researchers utilized a luciferase reporter assay. researchgate.netmedchemexpress.com This in vitro experiment confirmed that this compound functions as an RXR-specific agonist. researchgate.net

Further investigation into its biological activity revealed that treatment with this compound could significantly induce the differentiation of human promyelocytic leukemia HL-60 cells. researchgate.netmedchemexpress.com The half-maximal effective concentration (EC50) for this induction was determined to be 21.0 ± 0.52 μM. researchgate.netmedchemexpress.com The effects of this differentiation were partially obstructed by the RXR antagonist UVI3003, providing further evidence that the biological activity of this compound is mediated, at least in part, through an RXR-dependent pathway. researchgate.netmedchemexpress.com

Table 1: In Vitro Evidence for RXR Agonism of this compound

| Assay Type | Model System | Key Finding | EC50 Value | Source |

| Molecular Docking | In silico | Predicted to bind to RXR ligand-binding pocket. | Not Applicable | researchgate.netmedchemexpress.com |

| Luciferase Reporter Assay | In vitro | Confirmed as a novel RXR-specific agonist. | Not Applicable | researchgate.netmedchemexpress.com |

| Cell Differentiation Assay | Human promyelocytic leukemia (HL-60) cells | Significantly induced cell differentiation. | 21.0 ± 0.52 μM | researchgate.netmedchemexpress.com |

Evaluation of Antioxidant Potential

Triterpenoids isolated from Poria cocos are generally associated with a range of biological activities, including antioxidant effects. spkx.net.cn However, the direct antioxidant potential of this compound itself has not been extensively detailed in available scientific literature through common in vitro antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

A study evaluating the cytotoxic and antioxidant activities of nine lanostane-type triterpenes from Poria cocos reported that none of the tested compounds, which included the acetylated derivative 3-acetyloxy-16alpha-hydroxytrametenolic acid, demonstrated promising antioxidant activity. nih.gov This suggests that potent radical scavenging may not be a primary characteristic of this structural class of triterpenes. nih.gov

Conversely, research on the derivative, 3-O-Acetyl-16 alpha-hydroxytrametenolic acid, indicates it possesses some antioxidant capabilities. medchemexpress.commolnova.com Specifically, this acetylated form was found to have inhibitory activity against AAPH-induced hemolysis of red blood cells, a method used to assess antioxidant-mediated protection against oxidative damage. molnova.com While this points to potential antioxidant properties within the molecular scaffold, specific data quantifying the antioxidant capacity of the parent compound, this compound, remains limited.

Table 2: Summary of Findings on the Antioxidant Potential of this compound and a Related Derivative

| Compound | Assay / Finding | Result | Source |

| Lanostane-type triterpenes from Poria cocos (including an acetylated derivative) | General antioxidant activity screening | Did not show promising antioxidant activity. | nih.gov |

| 3-O-Acetyl-16 alpha-hydroxytrametenolic acid | Inhibition of AAPH-induced hemolysis of red blood cells | Showed inhibitory activity. | molnova.com |

| This compound | Specific in vitro antioxidant assays (e.g., DPPH, ABTS) | Data not prominently available in reviewed literature. | N/A |

Structure Activity Relationship Sar and Molecular Modeling Studies

Computational Approaches to Molecular Interactions

Computational studies, particularly molecular docking, have been instrumental in elucidating the binding mechanisms of 16 alpha-Hydroxytrametenolic acid and its derivatives with various protein targets. These simulations predict the most favorable binding orientation and affinity, offering a molecular-level explanation for observed biological activities.

Molecular docking simulations have identified this compound (HTA) and its acetylated derivative as potent ligands for distinct biological targets.

One key study identified HTA as a novel agonist for the Glucocorticoid Receptor (GR), a critical protein involved in regulating inflammation and immune responses. nih.govresearchgate.net Computational docking studies underpinned this discovery, revealing a strong interaction between HTA and the GR's ligand-binding domain. nih.govaminer.org This binding is crucial for initiating a signaling cascade that contributes to the improved function of the intestinal barrier. nih.gov

In a separate investigation focusing on metabolic enzymes, a derivative, 3-O-acetyl-16α-hydroxytrametenolic acid, was analyzed for its interaction with α-glucosidase, an enzyme involved in carbohydrate digestion. vulcanchem.com The simulation, using the crystal structure of α-glucosidase from Saccharomyces cerevisiae (PDB ID: 3A4A), predicted a stable binding. vulcanchem.comresearchgate.net The calculated binding energy for this interaction was -9.3 kcal/mol, indicating a strong and spontaneous binding process. researchgate.net

| Compound | Protein Target | Predicted Binding Affinity | Biological Implication |

|---|---|---|---|

| This compound (HTA) | Glucocorticoid Receptor (GR) | Identified as a novel agonist | Anti-inflammatory; improves intestinal barrier function nih.govresearchgate.net |

| 3-O-acetyl-16α-hydroxytrametenolic acid | α-glucosidase | -9.3 kcal/mol | Inhibition of carbohydrate metabolism vulcanchem.comresearchgate.net |

Molecular docking not only predicts if a compound will bind but also how it binds. For 3-O-acetyl-16α-hydroxytrametenolic acid, simulations revealed detailed interactions within the active site of α-glucosidase. vulcanchem.comresearchgate.net

The primary forces stabilizing the compound within the enzyme's binding pocket are hydrogen bonds and alkyl interactions. vulcanchem.com The analysis identified several key amino acid residues of α-glucosidase that form these crucial contacts. These residues create a favorable environment for the compound to dock and exert its inhibitory effect. The main potential interaction sites include Phenylalanine (PHE), Arginine (ARG), Tyrosine (TYR), Histidine (HIS), and Valine (VAL). vulcanchem.comresearchgate.net

| Compound | Protein Target | Key Interacting Amino Acid Residues | Primary Intermolecular Forces |

|---|---|---|---|

| 3-O-acetyl-16α-hydroxytrametenolic acid | α-glucosidase | PHE, ARG, TYR, HIS, VAL vulcanchem.comresearchgate.net | Hydrogen Bonds, Alkyl Interactions vulcanchem.com |

Identification of Key Structural Determinants for Biological Efficacy

Structure-activity relationship (SAR) analysis seeks to identify which parts of a molecule are essential for its biological effects. For this compound and its analogs, computational and comparative studies have highlighted several critical structural features.

The molecular docking of its acetylated derivative into α-glucosidase showed that the binding is primarily mediated by the tetracyclic core of the molecule, specifically rings A, B, and C. vulcanchem.comresearchgate.net Furthermore, the functional groups attached to this core, including the substituents at the C-3 and C-16 positions and the side chain at C-17, are vital for the interaction. vulcanchem.com This indicates that the lanostane-type triterpenoid (B12794562) skeleton is the fundamental pharmacophore responsible for this activity. The presence and orientation of hydroxyl and acetyl groups can significantly influence the binding affinity and specificity. For instance, studies on related lanostane (B1242432) triterpenoids have shown that oxygenation at the C-16 position is beneficial for certain protective effects. researchgate.net

The activity of HTA as a Glucocorticoid Receptor agonist further underscores the importance of the core triterpenoid structure in mediating protein interactions that lead to anti-inflammatory outcomes. nih.govresearchgate.net

Design and Synthesis of Derivatives for SAR Exploration

The exploration of SAR for a natural product often involves the synthesis and evaluation of various derivatives to probe how structural modifications affect activity. While extensive synthetic campaigns starting from this compound are not widely documented, SAR exploration has been conducted by comparing the activities of closely related natural triterpenoids isolated from sources like Poria cocos. vulcanchem.comdiva-portal.org

The use of derivatives such as 3-O-acetyl-16α-hydroxytrametenolic acid in biological and computational studies is a key part of this exploration. vulcanchem.com By comparing the α-glucosidase inhibitory activity of this acetylated compound with other non-acetylated triterpenoids like pachymic acid and dehydrotumulosic acid, researchers can infer the role of the acetyl group at the C-3 position. vulcanchem.com Such comparative studies, which analyze a range of naturally occurring structural analogs, are a practical approach to building a robust SAR model. These analyses help to identify which compounds possess the most potent activity and provide a scientific basis for the future design and synthesis of novel, optimized derivatives for therapeutic use. mdpi.com

Future Research Trajectories and Preclinical Translational Potential

Discovery of Novel Molecular Targets and Signaling Networks

Initial research into 16 alpha-hydroxytrametenolic acid (HTA) has successfully identified a key molecular target and its associated signaling pathway. Computational docking studies first predicted, and subsequent in-vitro experiments confirmed, that HTA acts as a novel agonist for the glucocorticoid receptor (GR). researchgate.netacs.orgnih.gov This discovery is pivotal, as the GR is a well-established regulator of inflammatory responses.

The activation of the GR by HTA initiates a cascade of downstream effects, primarily through the modulation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/nuclear factor kappa-B (NF-κB) signaling pathway. researchgate.netacs.orgmdpi.com Research has demonstrated that HTA suppresses the activation of PI3K and Akt, which in turn reduces the phosphorylation of IκB and NF-κB. researchgate.netacs.org This action effectively prevents the translocation of the pro-inflammatory transcription factor NF-κB into the nucleus. acs.orgnih.gov The consequence of this inhibition is a marked reduction in the expression and production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). acs.orgacs.org

Future investigations will likely aim to uncover whether HTA interacts with other nuclear receptors or signaling nodes, potentially revealing a broader mechanism of action or identifying opportunities for combination therapies.

Deepening Mechanistic Understanding Through Integrated "Omics" Platforms

The application of "omics" technologies has begun to provide a more holistic understanding of HTA, particularly concerning its biosynthesis. An omics-based characterization of Wolfiporia cocos, which involved genome sequencing and transcriptomics, identified several candidate genes involved in the triterpenoid (B12794562) biosynthetic pathway. researchgate.net Specifically, studies pinpointed cytochrome P450 genes—WcCYP64-1, WcCYP52, and WcCYP_FUM15—as being directly involved in the synthesis of HTA and its precursor, pachymic acid. researchgate.net Experimental validation through gene overexpression and silencing confirmed that the expression levels of these genes directly impact the cellular content of HTA. researchgate.net

Metabolomic approaches, utilizing techniques like high-performance liquid chromatography-quadrupole/time-of-flight mass spectrometry (HPLC-QTOF-MS/MS), have been instrumental in identifying and profiling HTA and related triterpenoids from fungal extracts. researchgate.net

Future research is expected to further integrate these platforms. For instance, combining transcriptomics and metabolomics could reveal how different environmental or genetic conditions affect the production of HTA in W. cocos. Proteomics could identify the full suite of proteins that are differentially expressed in cells upon HTA treatment, offering a more comprehensive map of its cellular impact beyond the primary GR-mediated pathway.

Rational Design and Synthesis of Optimized Bioactive Analogues

The exploration of analogues of this compound is a promising avenue for developing compounds with enhanced therapeutic properties. A naturally occurring analogue, 3-O-Acetyl-16alpha-hydroxytrametenolic acid, has already been isolated from Poria cocos and is noted for its own antioxidant and anti-cancer activities. ontosight.aimedchemexpress.com This highlights the potential for modification of the core HTA structure to yield new functionalities.

While extensive research on the rational design and chemical synthesis of novel HTA analogues is still in its early stages, the elucidation of its biosynthetic pathway via omics studies opens the door for synthetic biology approaches. researchgate.net By manipulating the identified CYP450 enzymes, it may be possible to generate a library of novel analogues with potentially improved potency, selectivity, or pharmacokinetic profiles.

Furthermore, computational methods are being used to screen for potential applications of HTA analogues. In one virtual screening study designed to find molecules that could rescue bone phenotype, 3-O-acetyl-16alpha-hydroxytrametenolic acid was identified as a promising candidate, suggesting its potential interaction with targets beyond the inflammatory pathways. nih.gov

Development of Advanced Preclinical Models for Disease Intervention (e.g., Intestinal Disorders)

The preclinical evaluation of this compound's therapeutic potential for intestinal disorders has relied on well-established in vitro models. The Caco-2 human intestinal epithelial cell monolayer model has been used extensively to simulate the intestinal barrier. researchgate.netacs.orgfrontiersin.org In this model, HTA has been shown to effectively ameliorate barrier damage induced by inflammatory agents like TNF-α. researchgate.netacs.orgnih.gov This protective effect is crucial, as a compromised intestinal barrier is a key factor in the pathophysiology of inflammatory bowel disease. physiology.org

To study its anti-inflammatory properties more directly, researchers have used the RAW 264.7 macrophage cell line. acs.org In this model, HTA demonstrated a dose-dependent ability to suppress the production of pro-inflammatory cytokines induced by lipopolysaccharide (LPS). acs.org

Future research will need to progress to more complex preclinical models to validate these findings. This includes the use of animal models of intestinal inflammation, such as TNBS-induced colitis in rats, which has been used to test related herbal formulations. scispace.com Such in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and translational potential of HTA as a supportive dietary therapeutic strategy for restoring gut health. acs.orgnih.gov

Integration of Computational and Experimental Methodologies in Preclinical Drug Discovery Pipelines

The investigation of this compound serves as an excellent example of the successful synergy between computational and experimental approaches in modern drug discovery. The initial identification of HTA as a potential ligand for the glucocorticoid receptor was achieved through computational docking studies. researchgate.netacs.orgfrontiersin.org This in silico prediction provided a clear hypothesis that was subsequently validated through rigorous experimental work, including transcriptional activation assays and immunofluorescence localization experiments. researchgate.netacs.org

This integrated pipeline, which moves from computational prediction to experimental validation, is highly efficient. It accelerates the identification of lead compounds and their mechanisms of action. The use of omics platforms, which rely heavily on bioinformatics for data analysis, further exemplifies this integration. researchgate.net As seen with HTA, computational analysis of genomic and transcriptomic data led to the identification of key biosynthetic enzymes, which were then experimentally confirmed. researchgate.net

Looking forward, the continued integration of molecular docking, virtual screening, and systems pharmacology with in vitro and in vivo experimental models will be critical for fully elucidating the therapeutic potential of HTA and its analogues and for accelerating their path toward potential clinical application. nih.govnih.gov

Q & A

Basic Research Questions

Q. How is 16 alpha-Hydroxytrametenolic acid structurally characterized, and what are its key identifiers?

- Methodological Answer : Structural characterization involves analyzing its molecular formula (C₃₀H₄₈O₄), molecular weight (472.70 g/mol), and CAS number (176390-68-4). Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are used to confirm purity (≥98%) and structural features like the lanostane skeleton with hydroxyl and carboxyl groups .

Q. What natural sources and extraction methods are used to isolate this compound?

- Methodological Answer : The compound is primarily isolated from the sclerotia of Poria cocos (茯苓). Methanol extraction followed by chromatographic purification (e.g., silica gel column chromatography) is standard. Co-isolation with structurally related triterpenoids (e.g., 3-O-Acetyl derivatives) requires careful fractionation to avoid cross-contamination .

Q. What are the primary in vitro assays used to evaluate its antioxidant activity?

- Methodological Answer : The 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)-induced erythrocyte hemolysis assay is commonly employed. This measures the compound’s ability to inhibit oxidative damage to red blood cells, with IC₅₀ values calculated to quantify potency. Parallel DPPH radical scavenging assays may supplement these findings .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivities (e.g., anticancer vs. antioxidant effects)?

- Methodological Answer : Contradictions may arise from differences in cell lines, concentrations, or assay conditions. Researchers should:

- Standardize experimental models (e.g., use matched cancer/normal cell lines).

- Perform dose-response curves to identify therapeutic windows.

- Validate mechanisms via gene expression profiling (e.g., Nrf2 for antioxidant pathways vs. apoptosis markers like caspase-3 for anticancer activity) .

Q. What chromatographic and spectroscopic techniques are optimal for distinguishing this compound from its structural analogs?

- Methodological Answer : HPLC-MS with a C18 reverse-phase column can separate analogs like 3-O-Acetyl-16 alpha-hydroxytrametenolic acid (CAS 168293-13-8) based on retention times and mass differences (e.g., +42 Da for acetylated forms). NMR analysis of hydroxyl proton signals (δ 3.0–5.0 ppm) further differentiates substitution patterns .

Q. What statistical approaches are recommended for analyzing clustered data in bioactivity studies?

- Methodological Answer : Mixed-effects models account for nested observations (e.g., multiple assays per sample). Post hoc tests (e.g., Tukey’s HSD) adjust for multiple comparisons. For small datasets, non-parametric tests (e.g., Kruskal-Wallis) are preferable .

Q. How should researchers validate the specificity of this compound in target-binding assays?

- Methodological Answer : Use competitive binding assays with labeled ligands (e.g., fluorescent probes) and unlabeled competitors. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide kinetic (Kd) and thermodynamic (ΔG) data. Negative controls with structurally unrelated triterpenoids are critical .

Methodological Best Practices

- Sample Preparation : Avoid foaming during reconstitution; use inert gas (e.g., nitrogen) to prevent oxidation of labile functional groups .

- Data Presentation : Raw data should be archived in appendices, while processed data (e.g., normalized IC₅₀ values) are included in main texts with error bars representing standard deviations .

- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and cite primary literature to avoid plagiarism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.